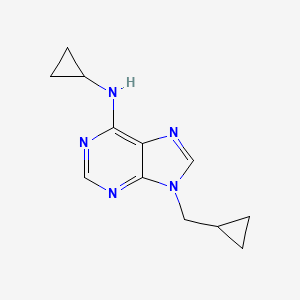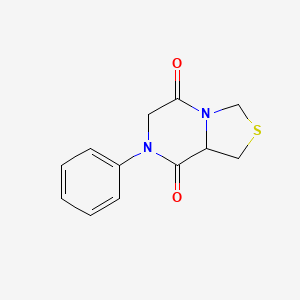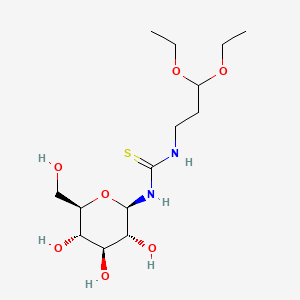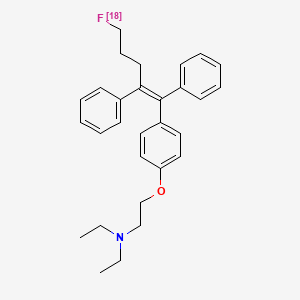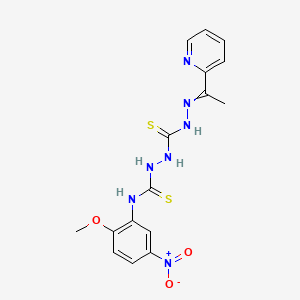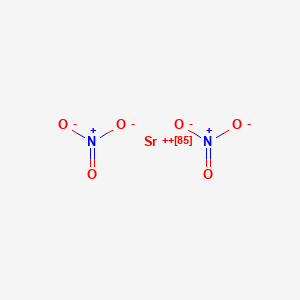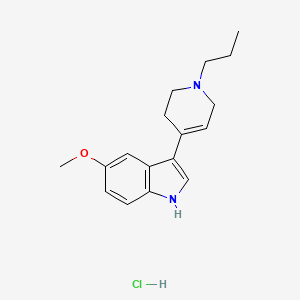
3-Isopropylmalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid, also known as isocitric acid, is a chiral molecule that plays a significant role in the citric acid cycle, a key metabolic pathway in cellular respiration. This compound is an isomer of citric acid and is involved in various biochemical processes, making it an important subject of study in biochemistry and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid can be achieved through several methods. One common approach involves the microbial fermentation of sugars using specific strains of microorganisms such as Yarrowia lipolytica. This method is favored due to its high yield and environmentally friendly nature.
Another synthetic route involves the chemical synthesis from citric acid. This process typically includes the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. For example, the use of chiral catalysts can help in obtaining the (2R,3S) configuration of the compound.
Industrial Production Methods
Industrial production of (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid often relies on biotechnological methods due to their efficiency and sustainability. Large-scale fermentation processes using genetically engineered microorganisms are commonly employed. These processes are optimized for high yield and purity, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form oxalosuccinic acid, an intermediate in the citric acid cycle.
Reduction: Reduction of the compound can lead to the formation of isocitrate dehydrogenase, an enzyme that plays a crucial role in the citric acid cycle.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxalosuccinic acid, isocitrate dehydrogenase, and various substituted derivatives. These products have significant biochemical and industrial applications.
Scientific Research Applications
(2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis and as a reference standard in stereochemical studies.
Biology: The compound is studied for its role in the citric acid cycle and its involvement in cellular respiration.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable polymers and as an additive in food and beverages.
Mechanism of Action
The mechanism of action of (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid involves its participation in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes its conversion to oxalosuccinic acid. This reaction is a key step in the citric acid cycle, leading to the production of energy in the form of ATP. The molecular targets and pathways involved include the enzymes and intermediates of the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: An isomer of (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid, involved in the same metabolic pathway.
Malic Acid: Another compound in the citric acid cycle, with similar biochemical properties.
Succinic Acid: A dicarboxylic acid involved in the citric acid cycle, with different structural and functional properties.
Uniqueness
The uniqueness of (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid lies in its specific stereochemistry and its role in the citric acid cycle. Unlike its isomers and other similar compounds, it has a distinct configuration that allows it to participate in specific enzymatic reactions, making it a crucial intermediate in cellular metabolism.
Properties
CAS No. |
126576-14-5 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |
InChI Key |
RNQHMTFBUSSBJQ-CRCLSJGQSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
